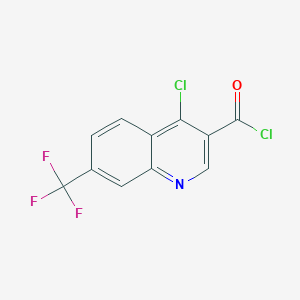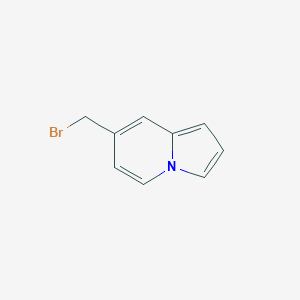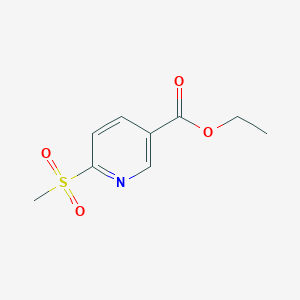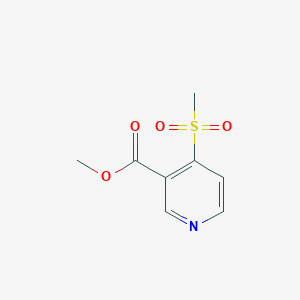
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride is a chemical compound with the molecular formula C11H4Cl2F3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride typically involves the chlorination of 4-Chloro-7-(trifluoromethyl)quinoline. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 4-Chloro-7-(trifluoromethyl)quinoline
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
The reaction yields this compound as the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The compound can be reduced to form different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can yield a quinoline oxide.
科学研究应用
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceutical compounds and drug discovery.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the desired biological or chemical effect.
相似化合物的比较
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride can be compared with other similar compounds, such as:
4-Chloro-7-(trifluoromethyl)quinoline: This compound lacks the carbonyl chloride group, making it less reactive in certain chemical reactions.
4-Chloro-7-fluoroquinoline: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different chemical properties.
4-Chloro-6-methylquinoline: This compound has a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its trifluoromethyl and carbonyl chloride groups, which confer specific chemical properties and reactivity.
属性
分子式 |
C11H4Cl2F3NO |
|---|---|
分子量 |
294.05 g/mol |
IUPAC 名称 |
4-chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride |
InChI |
InChI=1S/C11H4Cl2F3NO/c12-9-6-2-1-5(11(14,15)16)3-8(6)17-4-7(9)10(13)18/h1-4H |
InChI 键 |
PFMKKYHJFDKTOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13657066.png)

![3-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13657086.png)

![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate](/img/structure/B13657096.png)

![5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13657109.png)




